Lipophilicity: 6-Fluoro vs 4-Fluoro
The lipophilicity of 6-fluoro-3,3-dimethylindoline is quantifiably different from that of its 4-fluoro regioisomer, a factor that directly influences membrane permeability and pharmacokinetic behavior. While experimental LogP values are scarce, vendor-computed LogP data provides a consistent comparison. For the target 6-fluoro compound, computed LogP values are reported as 2.53 and 2.67 [1]. In contrast, the 4-fluoro regioisomer (4-Fluoro-3,3-dimethylindoline) has a higher computed LogP of 2.98 . This difference is a direct consequence of the distinct position of the electronegative fluorine atom on the aromatic ring, which alters the molecule's overall dipole moment and its interaction with aqueous and lipid environments.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.5288 / 2.6668 |
| Comparator Or Baseline | 4-Fluoro-3,3-dimethylindoline: LogP = 2.98 |
| Quantified Difference | Target compound LogP is 0.31–0.45 units lower than the 4-fluoro analog. |
| Conditions | Computational predictions from vendor technical datasheets. |
Why This Matters
A lower LogP for the 6-fluoro isomer predicts improved aqueous solubility and potentially different membrane permeation kinetics, which are critical parameters for optimizing bioavailability in lead development.
- [1] ChemSrc. 6-fluoro-3,3-dimethyl-1,2-dihydroindole. (Accessed April 17, 2026). View Source
